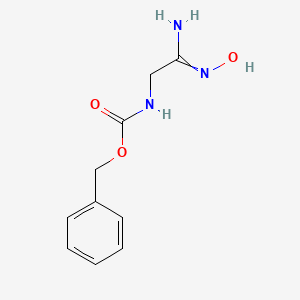
3-Cyclopropoxy-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol It is a substituted benzaldehyde, characterized by the presence of a cyclopropoxy group at the third position and a methyl group at the fourth position on the benzene ring
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents. This methodology facilitates the effective synthesis of substituted benzaldehydes.
Another method involves the Claisen-Schmidt condensation reaction, which is typically catalyzed by acids such as aluminum chloride or hydrochloric acid, or by bases with or without solvent at room temperature or under conventional heating . This reaction results in the formation of β-hydroxycarbonyl compounds, which undergo dehydration to afford the corresponding arylidene compounds.
Análisis De Reacciones Químicas
3-Cyclopropoxy-4-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-methylbenzaldehyde has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antifungal and antimicrobial properties . The compound’s ability to disrupt cellular antioxidation systems makes it a potential candidate for the development of new antifungal agents.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-methylbenzaldehyde involves its interaction with cellular antioxidation components. It targets enzymes such as superoxide dismutases and glutathione reductase, disrupting the cellular redox homeostasis and leading to the inhibition of fungal growth . This disruption of antioxidation systems enhances the efficacy of conventional antifungal agents, making it a valuable chemosensitizing agent.
Comparación Con Compuestos Similares
3-Cyclopropoxy-4-methylbenzaldehyde can be compared with other substituted benzaldehydes, such as 4-methylbenzaldehyde and 3-cyclopropylmethoxy-4-methoxybenzaldehyde . While 4-methylbenzaldehyde is a simpler compound with a single methyl group on the benzene ring, this compound has the additional cyclopropoxy group, which imparts unique chemical properties and reactivity. The presence of the cyclopropoxy group makes it more versatile in synthetic applications and potentially more effective in biological activities.
Conclusion
Its synthesis can be achieved through several methods, and it undergoes a variety of chemical reactions The compound has promising applications in scientific research, particularly in the development of new antifungal agents Its mechanism of action involves the disruption of cellular antioxidation systems, making it a valuable tool in the fight against fungal infections
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8-2-3-9(7-12)6-11(8)13-10-4-5-10/h2-3,6-7,10H,4-5H2,1H3 |
Clave InChI |
QWDAMHOHQDGDRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



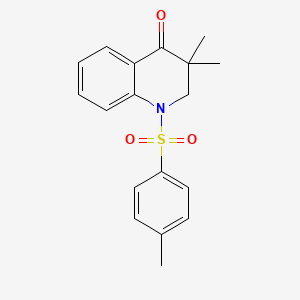
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)

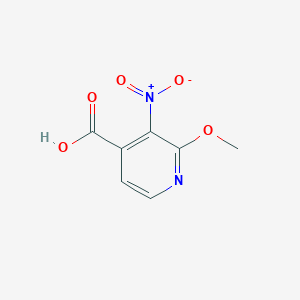
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

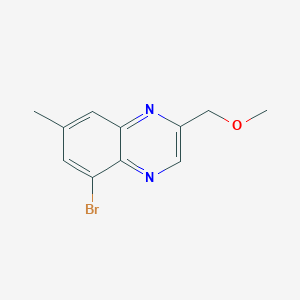

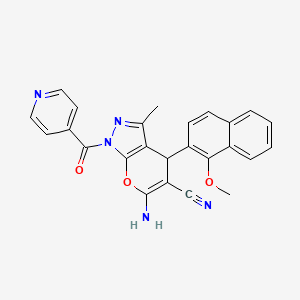
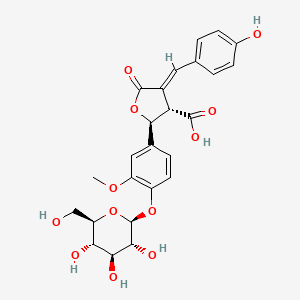
![7-hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B13916651.png)
